1-Methyl-3,4-dihydroisoquinoline

Stereoselective synthesis Protoberberine alkaloids Cycloaddition

1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) is the superior choice for MAO A lead optimization: the 3,4-dihydro class exhibits the highest inhibitory potency (Ki=2–130 µM), surpassing tetrahydro and aromatic isoquinolines. Critically, the 1-methyl substituent reverses diastereoselectivity, uniquely enabling synthesis of the (13R*,13aS*) spiro-protoberberine isomer not accessible from the parent compound. For biocatalytic production of enantiopure tetrahydroisoquinolines, SnIR imine reductase provides 25–1400× greater catalytic efficiency on 1-Me-DHIQ. Do not substitute—even minor structural changes eliminate these stereochemical and potency advantages. Specify CAS 2412-58-0.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 2412-58-0
Cat. No. B1216472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydroisoquinoline
CAS2412-58-0
Synonyms1-methyl-3,4-dihydroisoquinoline
1MeDIQ compound
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=NCCC2=CC=CC=C12
InChIInChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3
InChIKeyJZZLDIIDMFCOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3,4-dihydroisoquinoline (CAS 2412-58-0): Structural and Procurement-Relevant Baseline for the Dihydroisoquinoline Scaffold


1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) is a bicyclic organic compound belonging to the dihydroisoquinoline class, characterized by a fused benzene and pyridine ring with a C1-methyl substituent [1]. Its molecular formula is C10H11N, with a molecular weight of 145.20 g/mol [1]. The compound is not a naturally occurring metabolite but is found in individuals exposed to it or its derivatives [2]. It serves as a key intermediate in the synthesis of alkaloid-based drugs and is of interest in medicinal chemistry due to its effects on the central nervous system [1].

Why 3,4-Dihydroisoquinoline Analogs Are Not Interchangeable: Structure-Activity Divergence Demands Precise Compound Selection


Within the isoquinoline family, even minor structural modifications—such as the presence of a 1-methyl group or the degree of ring saturation—yield profound, quantifiable divergences in both chemical reactivity and pharmacological effect. As a class, 3,4-dihydroisoquinolines exhibit the highest potency for MAO A inhibition compared to tetrahydro and fully aromatic analogs [1]. Furthermore, the 1-methyl substituent fundamentally alters the stereochemical outcome of key cycloaddition reactions, as demonstrated by a complete reversal of diastereoselectivity relative to the parent 3,4-dihydroisoquinoline [2]. These non-linear structure-activity relationships preclude simple substitution of this compound with close analogs and necessitate precise, evidence-based procurement.

Quantitative Differentiation Evidence for 1-Methyl-3,4-dihydroisoquinoline (CAS 2412-58-0) Against Close Analogs


Diastereoselective Reversal in Spiro-Protoberberine Synthesis: 1-Methyl Derivative Delivers Opposite Stereoisomer Exclusively

In the reaction of 3-methoxyphthalide anion with 3,4-dihydroisoquinolines, the parent unsubstituted compound yields the (13S*,13aS*) diastereomer stereospecifically. In stark contrast, the 1-methyl derivative affords exclusively the (13R*,13aS*) isomer, a complete reversal of stereochemical outcome [1].

Stereoselective synthesis Protoberberine alkaloids Cycloaddition

Imine Reductase Catalytic Efficiency: 25- to 1400-Fold Enhancement for 1-Methyl DHIQ vs. Other IREDs

The imine reductase from Stackebrandtia nassauensis (SnIR) displays over 25- to 1400-fold greater catalytic efficiency for 1-methyl-3,4-dihydroisoquinoline (1-Me DHIQ) compared to other imine reductases reported in the literature [1].

Biocatalysis Asymmetric synthesis Imine reductase

MAO A Inhibitory Potency: 3,4-Dihydroisoquinoline Class Outperforms Tetrahydro and Fully Aromatic Analogs

Against highly purified human MAO A, the 3,4-dihydroisoquinoline class demonstrates Ki values ranging from 2 to 130 µM, establishing them as the most potent inhibitors among the tested isoquinoline families. In contrast, tetrahydroisoquinolines exhibit higher Ki values (e.g., salsolinol Ki = 31 µM) and fully aromatic isoquinolines show intermediate activity (Ki = 17-130 µM) [1]. While a specific Ki for 1-methyl-3,4-dihydroisoquinoline is not reported, it belongs to this most potent class.

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Epinephrine Potentiation vs. Inhibition: Dihydroisoquinolines Show Opposite Pharmacological Effect to Tetrahydro Derivatives

In a comparative pharmacological study, 1-methyl-3,4-dihydroisoquinoline derivatives potentiated epinephrine responses, whereas the corresponding 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (with the exception of dihydroxy analogs) inhibited epinephrine [1]. This represents a qualitative, opposite effect based solely on the saturation state of the isoquinoline ring.

Cardiovascular pharmacology Adrenergic modulation Structure-activity relationship

Metabolic Fate Distinction: 1-Methyl DHIQ as a Specific Metabolite of 1MeTIQ

In in vivo metabolism studies of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), 1-methyl-3,4-dihydroisoquinoline was identified as a specific metabolite, accounting for 1.0% of the dose. In comparison, isoquinoline (2.5%) was found as a metabolite of tetrahydroisoquinoline (TIQ) [1].

Metabolism Pharmacokinetics Analytical standard

Procurement-Guided Application Scenarios for 1-Methyl-3,4-dihydroisoquinoline (CAS 2412-58-0)


Asymmetric Synthesis of Chiral Tetrahydroisoquinolines via SnIR-Catalyzed Reduction

Leverage the 25- to 1400-fold greater catalytic efficiency of SnIR imine reductase for 1-Me DHIQ [1] to establish a robust, high-yield biocatalytic process for producing enantiomerically enriched tetrahydroisoquinolines, key building blocks in pharmaceutical development.

Stereocontrolled Synthesis of Protoberberine Alkaloids

Utilize the exclusive diastereoselectivity reversal observed with the 1-methyl derivative [1] to access the (13R*,13aS*) isomer of spiro-protoberberines, a stereoisomer not accessible from the parent 3,4-dihydroisoquinoline, enabling novel SAR studies.

Pharmacological Profiling of MAO A Inhibitors

Employ 1-methyl-3,4-dihydroisoquinoline as a representative of the most potent 3,4-dihydroisoquinoline class for MAO A inhibition (Ki = 2-130 µM) [1] in lead optimization campaigns, offering a more favorable starting point compared to tetrahydro or aromatic scaffolds.

Cardiovascular Pharmacology: Distinguishing Dihydro vs. Tetrahydro Isoquinoline Effects

Investigate the opposite effects of dihydro and tetrahydro isoquinolines on epinephrine potentiation/inhibition [1] using 1-methyl-3,4-dihydroisoquinoline as a reference dihydro compound to delineate the structural determinants of adrenergic modulation.

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